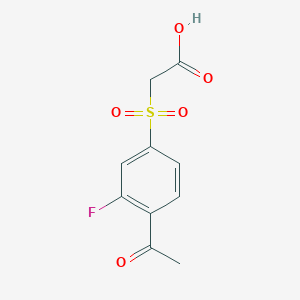2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid
CAS No.: 1311317-52-8
Cat. No.: VC3387933
Molecular Formula: C10H9FO5S
Molecular Weight: 260.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1311317-52-8 |
|---|---|
| Molecular Formula | C10H9FO5S |
| Molecular Weight | 260.24 g/mol |
| IUPAC Name | 2-(4-acetyl-3-fluorophenyl)sulfonylacetic acid |
| Standard InChI | InChI=1S/C10H9FO5S/c1-6(12)8-3-2-7(4-9(8)11)17(15,16)5-10(13)14/h2-4H,5H2,1H3,(H,13,14) |
| Standard InChI Key | FIZDULYEXVJKPG-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C(C=C(C=C1)S(=O)(=O)CC(=O)O)F |
| Canonical SMILES | CC(=O)C1=C(C=C(C=C1)S(=O)(=O)CC(=O)O)F |
Introduction
Chemical Identity and Structure
2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid is an organofluorine compound characterized by a benzene ring substituted with an acetyl group, a fluorine atom, and a sulfonyl group connected to an acetic acid moiety . This particular arrangement of functional groups contributes to its unique chemical properties and potential applications in various fields.
Identification Parameters
The compound can be uniquely identified through several standardized parameters as detailed in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 1311317-52-8 |
| IUPAC Name | 2-(4-acetyl-3-fluorophenyl)sulfonylacetic acid |
| Alternative Name | Acetic acid, 2-[(4-acetyl-3-fluorophenyl)sulfonyl]- |
| Molecular Formula | C₁₀H₉FO₅S |
| Molecular Weight | 260.24 g/mol |
| PubChem CID | 54593413 |
| MDL Number | MFCD18917275 |
| Notation Type | Representation |
|---|---|
| SMILES | CC(=O)C1=C(C=C(C=C1)S(=O)(=O)CC(=O)O)F |
| Standard InChI | InChI=1S/C10H9FO5S/c1-6(12)8-3-2-7(4-9(8)11)17(15,16)5-10(13)14/h2-4H,5H2,1H3,(H,13,14) |
| InChI Key | FIZDULYEXVJKPG-UHFFFAOYSA-N |
These representations allow computational chemists and researchers to analyze the compound's structure using various molecular modeling and chemical database software .
Physical and Chemical Properties
Understanding the physical and chemical properties of 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid is essential for its applications in research and development processes.
Physical Properties
The physical state and characteristics of this compound are important considerations for handling, storage, and experimental design:
| Property | Description |
|---|---|
| Physical State | Solid powder at room temperature |
| Appearance | Powder |
| Storage Conditions | Room temperature |
| Solubility | Expected to be soluble in polar organic solvents (based on structure) |
These physical properties influence how the compound can be handled in laboratory settings and incorporated into various experimental protocols .
Chemical Properties
The chemical behavior of 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid is largely determined by its functional groups:
-
The carboxylic acid group (-COOH) contributes acidic properties and can participate in esterification and amidation reactions.
-
The sulfonyl group (-SO₂-) acts as an electron-withdrawing group, affecting the reactivity of adjacent functional groups.
-
The acetyl group (CH₃CO-) provides a reactive carbonyl center for various transformations.
-
The fluorine substituent enhances metabolic stability and modifies the electronic properties of the aromatic ring.
These functional groups collectively determine the compound's reactivity patterns, making it potentially valuable as a versatile building block in organic synthesis .
| Supplier | Product Code | Package Size | Price (as of April 2025) |
|---|---|---|---|
| Cymit Quimica | 3D-LCC31752 | 50 mg | 477.00 € |
| Cymit Quimica | 3D-LCC31752 | 500 mg | 1,196.00 € |
| American Elements | OMXX-291774-01 | Not specified | Not disclosed |
| Changzhou Hopschain Chemical Co., Ltd. | Not specified | Not specified | Not disclosed |
This pricing structure indicates that the compound is primarily marketed for research purposes rather than bulk industrial applications .
Structure-Activity Relationships
Studies on related compounds provide some insight into how structural modifications might affect the properties and activities of 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid.
Influence of Fluorine Substitution
The presence of fluorine at the meta position relative to the sulfonyl group appears to be significant for biological activity in related compounds. Research on analogous structures has demonstrated that:
-
The fluorine atom contributes to metabolic stability
-
Substitution of fluorine with other functional groups can significantly alter biological activity
-
The position of fluorine on the aromatic ring plays a crucial role in determining biological properties
These findings suggest that the specific arrangement of functional groups in 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid would likely influence its potential applications in biological systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume